3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, dipropyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, dipropyl ester is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, dipropyl ester typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, carboxylic acids, and dioxin precursors. Common synthetic routes may involve:
Esterification: Reacting pyridine dicarboxylic acid with propanol in the presence of a catalyst such as sulfuric acid to form the dipropyl ester.
Cyclization: Introducing the dioxin moiety through a cyclization reaction, which may involve the use of reagents like acetic anhydride and a base.
Substitution: Functionalizing the pyridine ring with methyl groups through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and cyclization processes. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, dipropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, dipropyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The dioxin moiety may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine and carboxylic acid structures.
Dioxin-containing compounds: Molecules that include the dioxin moiety.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(5,6-dihydro-1,4-dioxin-2-yl)-2,6-dimethyl-, dipropyl ester lies in its combination of pyridine, carboxylic acid, and dioxin structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88045-99-2 |
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Molecular Formula |
C19H27NO6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
dipropyl 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H27NO6/c1-5-7-25-18(21)15-12(3)20-13(4)16(19(22)26-8-6-2)17(15)14-11-23-9-10-24-14/h11,17,20H,5-10H2,1-4H3 |
InChI Key |
MMPQZMGYRLFHMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=COCCO2)C(=O)OCCC)C)C |
Origin of Product |
United States |
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